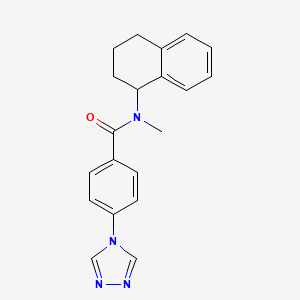![molecular formula C18H20F2N2O3S B5456868 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5456868.png)
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-difluorophenylsulfonyl group and a 3-methoxybenzyl group. The unique structural features of this compound make it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methoxybenzyl Group: The final step includes the alkylation of the piperazine nitrogen with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
科学研究应用
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,4-Difluorophenyl)piperazine: Lacks the sulfonyl and methoxybenzyl groups.
1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: Contains different substituents on the piperazine ring.
Uniqueness
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
属性
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-25-15-4-2-3-14(11-15)13-21-7-9-22(10-8-21)26(23,24)16-5-6-17(19)18(20)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOCOKXCEJVPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-chloro-2-thienyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5456785.png)
![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5456791.png)
![[1-(4-Fluorophenyl)cyclopropyl]-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B5456802.png)
![3,5-dichloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B5456806.png)
![1-(4-methylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinone](/img/structure/B5456820.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5456827.png)
![2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5456852.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5456866.png)
![N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5456869.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-propylcyclopropyl)acetamide](/img/structure/B5456878.png)


![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5456892.png)
